molecular formula C16H30O3 B099511 16-Hydroxyhexadec-9-enoic acid CAS No. 17278-80-7

16-Hydroxyhexadec-9-enoic acid

Cat. No. B099511
CAS RN: 17278-80-7
M. Wt: 270.41 g/mol
InChI Key: RPQJFAIEPUKQHK-HNQUOIGGSA-N
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Description

16-Hydroxyhexadec-9-enoic acid is a type of ω-hydroxy-long-chain fatty acid . It has a molecular formula of C16H30O3 . The average mass is 270.408 Da and the monoisotopic mass is 270.219482 Da .


Synthesis Analysis

The synthesis of 16-Hydroxyhexadec-9-enoic acid involves the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid. This results in 16-hydroxyhexadec-9-ynoic acid which is semihydrogenated to cis -16-hydroxyhexadec-9-enoic acid .


Molecular Structure Analysis

The molecular structure of 16-Hydroxyhexadec-9-enoic acid consists of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 16-Hydroxyhexadec-9-enoic acid include a molecular formula of C16H30O3, an average mass of 270.408 Da, and a monoisotopic mass of 270.219482 Da .

Scientific Research Applications

Novel Routes for Modified Fatty Acids

A study by Hosamani and Sattigeri (2005) explored the synthesis of novel 9-[substituted amido]-16-ol-hexadecanoic acids from 16-hydroxyhexadec-cis-9-enoic acid. This process involved reacting various nitriles with 16-hydroxyhexadec-cis-9-enoic acid, demonstrating its utility in producing modified fatty acids for industrial applications (Hosamani & Sattigeri, 2005).

Synthesis of Hydroxy Acids

Ames et al. (1968) detailed the synthesis of 16-hydroxyhexadec-9-enoic acid and its conversion to other hydroxy acids, highlighting its role as a precursor in chemical synthesis (Ames, Goodburn, Jevans, & Mcghie, 1968).

Role in Sex Pheromone Biosynthesis

Fabriàs et al. (1996) investigated the role of derivatives of 16-hydroxyhexadec-9-enoic acid in the biosynthesis of sex pheromones in Spodoptera littoralis, revealing its significance in biological processes (Fabriàs, Gosalbo, Quintana, & Camps, 1996).

Metabolism in Humans

Hamberg and Samuelsson (1971) identified metabolic products of 16-hydroxyhexadec-9-enoic acid in humans, providing insights into its role in human physiology (Hamberg & Samuelsson, 1971).

Antimicrobial Activity

Banday, Mattoo, and Rauf (2010) studied the antibacterial activity of compounds synthesized from 16-hydroxyhexadec-9-enoic acid, indicating its potential in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Biocatalytic Production

Jang et al. (2014) engineered a biocatalytic process using Escherichia coli to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid, showing its feasibility for sustainable chemical production (Jang, Jeon, Baek, Lee, & Park, 2014).

Lipoxygenase Pathway in Plants

Osipova et al. (2010) explored the metabolism of 16-hydroxyhexadec-9-enoic acid via the lipoxygenase pathway in plants, highlighting its biological role in plant metabolism (Osipova, Lantsova, Chechetkin, Mukhitova, Hamberg, & Grechkin, 2010).

Safety And Hazards

According to the safety data sheet, this substance does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It is not a PBT or a vPvB . In case of contact, wash with plenty of soap and water . If ingested, rinse mouth with water (only if the person is conscious) and do not induce vomiting .

properties

IUPAC Name

(E)-16-hydroxyhexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQJFAIEPUKQHK-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCO)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/CCCCCCO)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Hydroxyhexadec-9-enoic acid

CAS RN

17278-80-7
Record name 16-Hydroxyhexadec-9-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-hydroxyhexadec-9-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DE Ames, TG Goodburn, AW Jevans… - Journal of the Chemical …, 1968 - pubs.rsc.org
… Treatment of aleuritic acid with phosphonium iodide, followed by alkaline hydrolysis, gave trans-16-hydroxyhexadec9-enoic acid (VII) which showed a strong band at 970 cm.-l (trans HC…
Number of citations: 12 pubs.rsc.org
R Croteau, IS Fagerson - Phytochemistry, 1972 - Elsevier
… ldentlfied m the cutm of a wide variety of plants 2*7 although the unsaturated Cl8 compounds appear to be less common 8,2o Thrs 1s the &st report of 16-hydroxyhexadec-9-enoic acid. …
Number of citations: 37 www.sciencedirect.com
WW Christie, FD Gunstone, HG Prentice… - Journal of the Chemical …, 1964 - pubs.rsc.org
… The unsaturated component (1.5%) was oxidised, as its O-methyl derivative, to 7-methoxyheptanoic acid and azelaic acid and must therefore be 16-hydroxyhexadec-9-enoic acid. The …
Number of citations: 14 pubs.rsc.org
L Wang, Y Ishida, H Ohtani, S Tsuge… - Analytical …, 1999 - ACS Publications
A method to determine chemical composition of natural resin shellac was developed on the basis of reactive pyrolysis−gas chromatography (Py-GC) in the presence of an organic alkali, …
Number of citations: 94 pubs.acs.org
C Cohen, WR Liltved, JF Colville, A Shuttleworth… - Current Biology, 2021 - cell.com
Sexual mimicry is a complex multimodal strategy used by some plants to lure insects to flowers for pollination. It is notable for being highly species-specific and is typically mediated by …
Number of citations: 28 www.cell.com
AC Schuster, M Burghardt, A Alfarhan, A Bueno… - AoB Plants, 2016 - academic.oup.com
Maintaining the integrity of the cuticular transpiration barrier even at elevated temperatures is of vital importance especially for hot-desert plants. Currently, the temperature dependence …
Number of citations: 99 academic.oup.com
K Li, B Tang, W Zhang, Z Shi, X Tu, K Li, J Xu, J Ma… - ACS …, 2020 - ACS Publications
Bleached shellac, a widely used material in food processing and products, was deeply affected in terms of structures and properties by the bleaching method. In the present study, a …
Number of citations: 6 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 63 flavouring substances in the …
Number of citations: 16 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 61 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
A Schuster, M Burghardt, A Alfarhan, A Bueno… - 2016 - pdfs.semanticscholar.org
Maintaining the integrity of the cuticular transpiration barrier even at elevated temperatures is of vital importance especially for hot-desert plants. Currently, the temperature dependence …
Number of citations: 2 pdfs.semanticscholar.org

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